

historical development of N-Methyl-2,4,6-trinitroaniline (Tetryl)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyl-2,4,6-trinitroaniline*

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An In-depth Technical Guide on the Historical Development of **N-Methyl-2,4,6-trinitroaniline** (Tetryl)

Introduction

N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl, is a synthetic nitramine high explosive with the chemical formula $C_7H_5N_5O_8$.^[1] Historically, it was a crucial component in military ordnance, primarily utilized as a booster explosive to initiate less sensitive main charges, such as Trinitrotoluene (TNT).^{[1][2]} It also saw service in detonators, blasting caps, and as a bursting charge in small-caliber projectiles.^{[1][3]} Tetryl is a yellow, crystalline solid, practically insoluble in water but soluble in organic solvents like acetone and benzene.^[1] Although its use has been largely superseded by more modern explosives like RDX, its development and widespread production, particularly during the World Wars, mark a significant chapter in the history of energetic materials.^{[1][4]} This guide provides a detailed overview of the historical development of Tetryl, its synthesis, properties, and applications.

Discovery and Early Synthesis

The initial discovery and characterization of Tetryl occurred in the late 19th century.

- 1877: The compound was first synthesized by German chemists Wilhelm Michler and Carl Meyer.^[2]

- 1877: Dutch chemist Karel Hendrik Mertens independently synthesized the compound as part of his doctoral dissertation by slowly mixing dimethylaniline with concentrated nitric acid in the presence of sulfuric acid.[1]
- 1886: The chemical structure of Tetryl was formally established by Mertens.[2]
- 1889: Another Dutch chemist, Pieter van Romburgh, further proved the structure by synthesizing it from picryl chloride and potassium methylnitramine.[2]

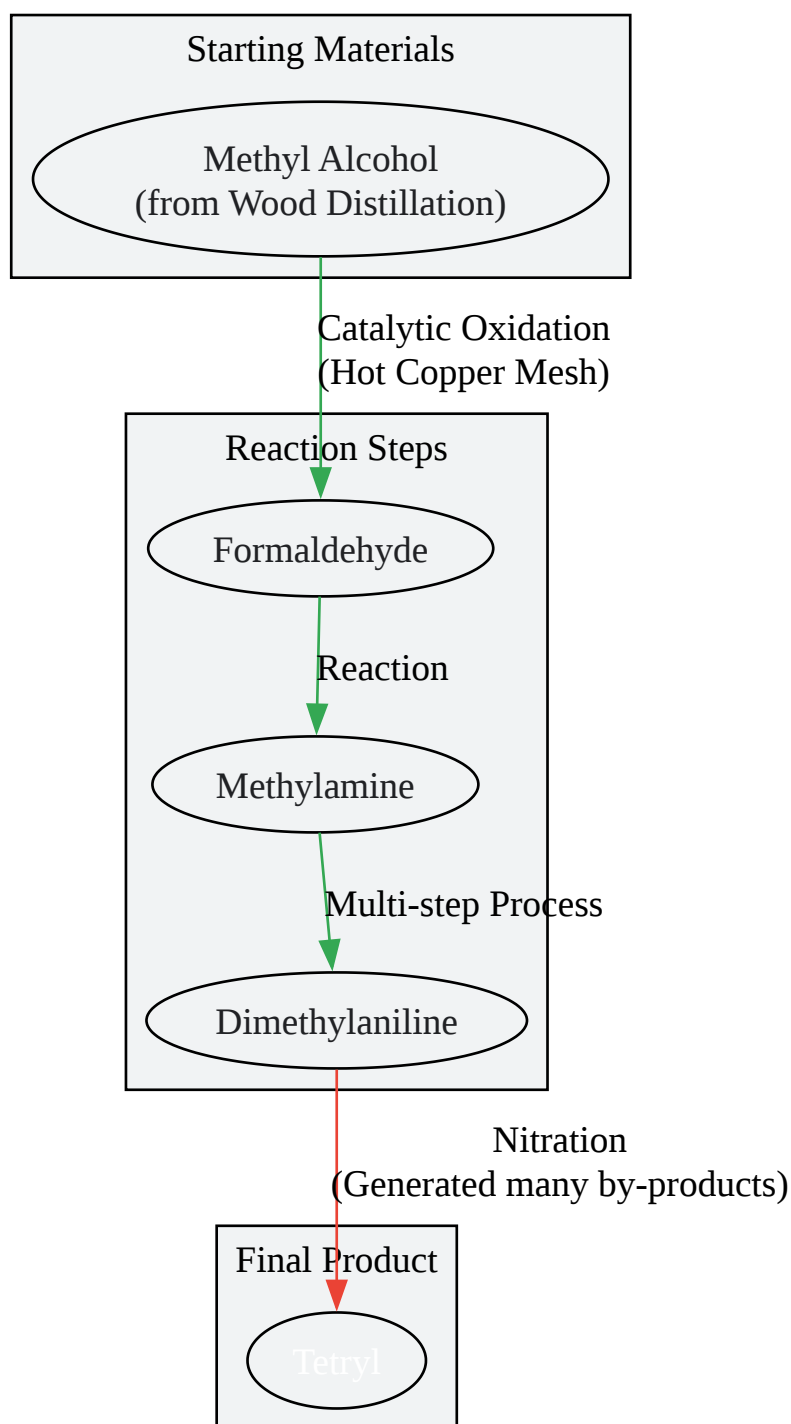
Tetryl was the first of the nitramine class of high explosives, which includes many of the most powerful explosive compounds currently in use, such as RDX and HMX.[2]

Evolution of Manufacturing Processes

The history of Tetryl's production is characterized by a continuous search for more efficient, economical, and safer manufacturing methods to meet wartime demands.[2]

Early Production (World War I Era)

The initial large-scale production methods were complex and generated significant by-products, making purification difficult and costly.[2] The process typically started with methyl alcohol, which at the time was produced exclusively from the distillation of wood, limiting the supply.[2]

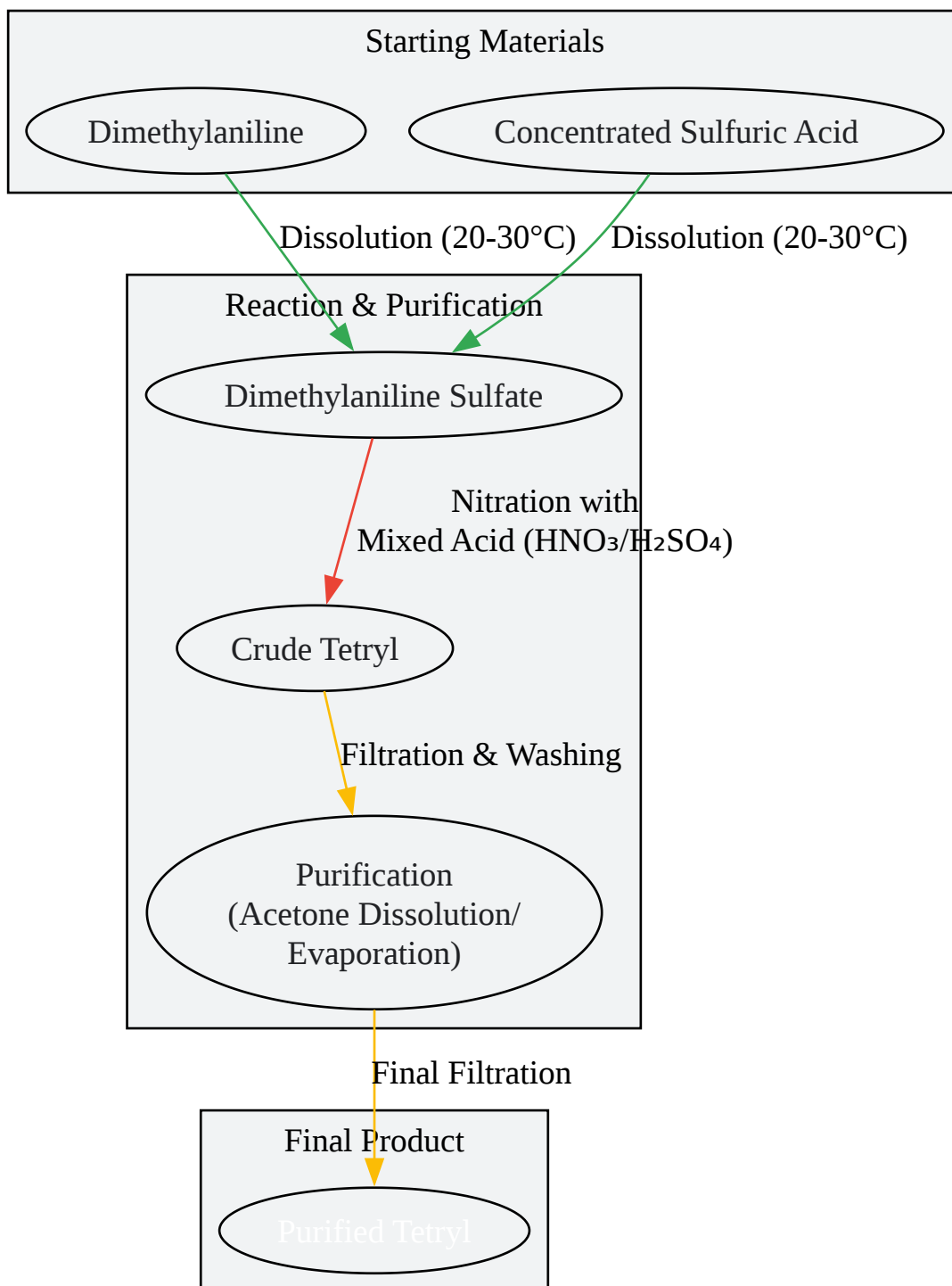


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Improved Production Methods (Post-WWI)

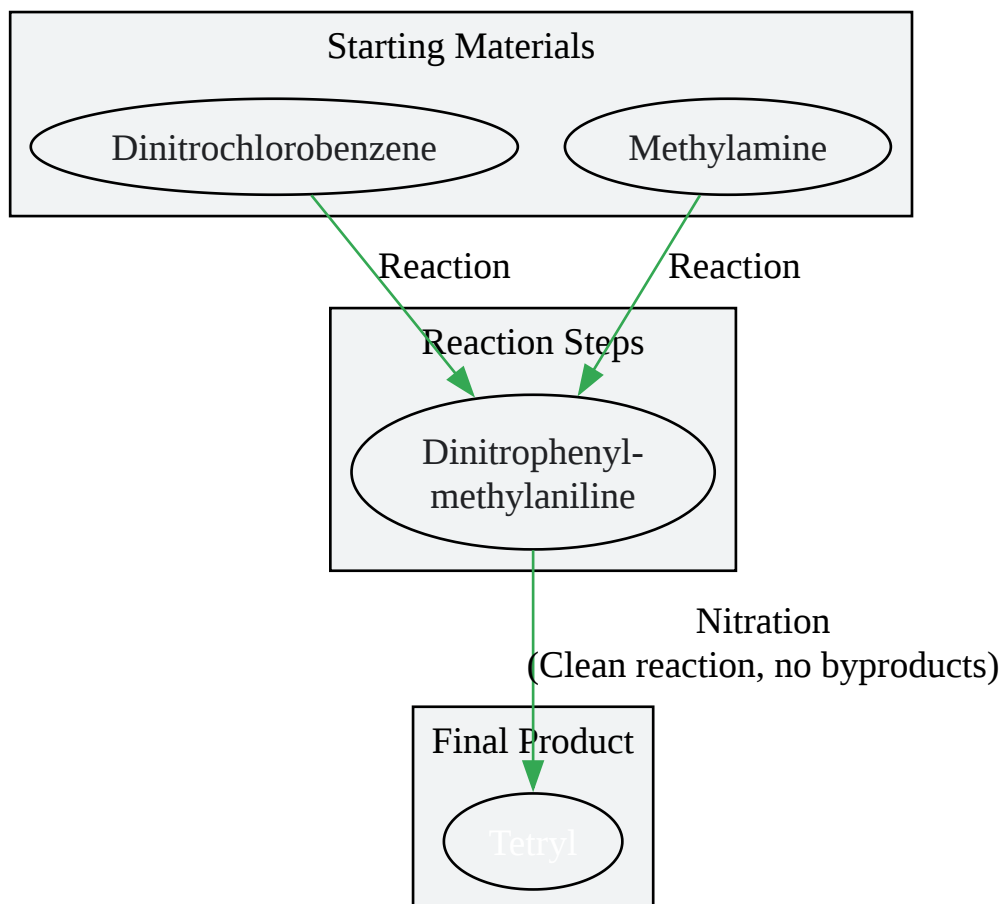
After World War I, and particularly by the 1930s, more economical and cleaner synthesis routes were commercialized.^[1] These methods provided higher yields and easier purification.

Method A: Nitration of Dimethylaniline This process, based on the original Mertens synthesis, involved the direct nitration of dimethylaniline.



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Method B: Dinitrochlorobenzene Route This became a preferred economical route as it produced the final product with fewer byproducts.[1][2]



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Physicochemical and Explosive Properties

Tetryl is a sensitive and powerful secondary high explosive. Its properties made it an effective booster for initiating more stable explosives.

Property	Value	References
Chemical Formula	C ₇ H ₅ N ₅ O ₈	[1]
Molar Mass	287.14 g/mol	[1][5]
Appearance	Yellow crystalline solid	[1][5][6]
Odor	Odorless	[1][5][6][7]
Density	1.73 g/cm ³	[1]
Melting Point	129.5 °C (265.1 °F)	[1]
Boiling Point	Explodes at 187 °C (369 °F)	[1][6]
Detonation Velocity	7,200 - 7,300 m/s	[1]
Water Solubility	75 mg/L (at 20 °C)	[6]
Other Solubilities	Soluble in acetone, benzene, alcohol, ether, glacial acetic acid	[1][6]
Stability	Highly stable during storage at ordinary temperatures.[6][8]	[6][8]
Sensitivity	More sensitive than TNT; sensitive to friction, shock, or spark.[1][2]	[1][2]

Historical Application and Usage

The primary use of Tetryl was in military applications from approximately 1916 to 1979.[4][9] Its production in the United States was negligible before World War I but increased dramatically to meet wartime needs.[2]

- **Booster Charges:** Tetryl's main role was as a booster in the explosive train, where its high sensitivity and detonation velocity could reliably initiate less sensitive but more powerful main charges like TNT.[1][2]

- **Detonators and Blasting Caps:** It was a key component in detonators, often mixed with mercury fulminate and potassium chlorate to ensure detonation.[\[1\]](#)
- **Tetrytol:** Tetryl was frequently mixed with TNT to create Tetrytol, typically in a 70/30 or 75/25 ratio of Tetryl to TNT.[\[2\]](#)[\[10\]](#) Tetrytol is less sensitive to shock than pure Tetryl and could be cast into shaped charges.[\[2\]](#)[\[10\]](#) It was used in burster tubes for chemical weapons.[\[10\]](#)
- **Decline in Use:** Tetryl has been largely replaced in modern explosive formulations by RDX (Research Department eXplosive).[\[1\]](#)[\[4\]](#) It is no longer manufactured or used in the United States, with production ceasing in 1973.[\[1\]](#)[\[6\]](#)[\[11\]](#) Stocks of Tetryl are now found in storage at military installations awaiting destruction.[\[6\]](#)[\[7\]](#)[\[12\]](#)

Experimental Protocols

The following are detailed methodologies for the two primary industrial synthesis routes for Tetryl.

Protocol 1: Synthesis from Dimethylaniline

This method is based on the batch process described by Kirk-Othmer (1980).[\[9\]](#)

- **Sulfonation:** Dissolve dimethylaniline in an excess of concentrated sulfuric acid. Maintain the temperature of the solution between 20-30 °C to yield dimethylaniline sulfate.[\[4\]](#)[\[9\]](#)
- **Nitration:** Add a nitrating mixture of concentrated nitric acid and sulfuric acid to the dimethylaniline sulfate solution. This two-stage nitration first produces 2,4-dinitrodimehtylaniline and subsequently crude Tetryl.[\[4\]](#)[\[9\]](#)
- **Isolation:** Filter the resulting crude Tetryl product from the acid mixture.[\[4\]](#)[\[9\]](#)
- **Washing:** Wash the crude product thoroughly with water to remove residual acids.[\[4\]](#)[\[9\]](#)
- **Purification:** Dissolve the washed crude Tetryl in acetone. Evaporate the acetone, causing the purified Tetryl to crystallize.[\[4\]](#)[\[9\]](#)
- **Final Product:** Filter the recrystallized product to obtain purified Tetryl.[\[4\]](#)[\[9\]](#)

Protocol 2: Synthesis from Dinitrochlorobenzene

This more economical process was developed to avoid the by-products associated with the dimethylaniline route.^{[1][4]}

- **Amine Formation:** React 2,4-dinitrochlorobenzene (or 2,6-dinitrochlorobenzene) with methylamine in a suitable solvent.^{[4][9]} This substitution reaction forms dinitrophenyl methylamine.^{[4][9]}
- **Nitration:** Nitrate the resulting dinitrophenyl methylamine using a suitable nitrating agent (e.g., mixed nitric and sulfuric acid).^{[1][4][9]}
- **Isolation and Purification:** The final Tetryl product is isolated from the reaction mixture. This route is noted for being a cleaner reaction, simplifying the purification process.^{[1][2]}

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References

1. Tetryl - Wikipedia [en.wikipedia.org]
2. scitoys.com [scitoys.com]
3. bulletpicker.com [bulletpicker.com]
4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Tetryl - NCBI Bookshelf [ncbi.nlm.nih.gov]
5. Tetryl | 479-45-8 | Benchchem [benchchem.com]
6. atsdr.cdc.gov [atsdr.cdc.gov]
7. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]
8. echemi.com [echemi.com]
9. atsdr.cdc.gov [atsdr.cdc.gov]
10. Tetrytol - Wikipedia [en.wikipedia.org]
11. Tetryl exposure: forgotten hazards of antique munitions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tetryl - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [historical development of N-Methyl-2,4,6-trinitroaniline (Tetryl)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093473#historical-development-of-n-methyl-2-4-6-trinitroaniline-tetryl]

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